Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate, also known by its CAS number 57591-61-4, is a chiral amino acid derivative characterized by the presence of a hydroxyl group on the phenyl ring. Its molecular formula is C₉H₁₁NO₃, and it has a molar mass of approximately 171.19 g/mol . This compound exhibits both hydrophilic and lipophilic properties, making it soluble in various solvents.
L-PGME is a key intermediate in the synthesis of several broad-spectrum antibiotics, most notably cefadroxil () . Cefadroxil belongs to the cephalosporin class of antibiotics, commonly used to treat bacterial infections. Studies have shown that L-PGME serves as a crucial building block in the manufacturing process of these antibiotics ().
The structural properties of L-PGME have attracted interest in medicinal chemistry research. Its chiral center (the (2S) configuration) and the presence of functional groups like the amino and hydroxyl moieties suggest potential for its use as a precursor in the development of new drugs (). However, further research is needed to explore this possibility.
These reactions are essential for synthesizing derivatives and analogs used in pharmaceuticals and research.
This compound has been studied for its potential biological activities:
Several methods exist for synthesizing methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate:
These methods allow for variations in yield and purity depending on the conditions used.
Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate has various applications:
Research into the interaction of methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate with biological systems has revealed:
Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate | 127369-30-6 | 1.00 |
Methyl 2-amino-2-phenylacetate | 15028-40-7 | 0.89 |
(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate | 57591-61-4 | 0.89 |
(S)-Methyl 2-amino-2-phenylacetate | 15028-39-4 | 0.89 |
(R)-2-Phenylglycine methyl ester hydrochloride | 19883-41-1 | 0.89 |
The unique feature of methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate lies in its specific hydroxyl substitution on the aromatic ring, which enhances its antioxidant properties compared to similar compounds lacking this functional group. This modification may also influence its pharmacological effects, making it a valuable candidate for further research in medicinal chemistry.